2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one
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Overview
Description
2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is a complex organic compound that features both an amino group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a dimethylamino methylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1,2-propanediol: Shares a similar dimethylamino group but differs in the overall structure.
N-[(Dimethylamino)methyl]piperidine: Contains the piperidine ring and dimethylamino group but lacks the amino-propanone moiety.
Uniqueness
2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14-6-4-5-10(8-14)7-13(2)3/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
QYVHMIUWKJAMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C)N |
Origin of Product |
United States |
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